
Colchicine-d3
Übersicht
Beschreibung
Colchicine-d3 is a deuterated form of colchicine, a naturally occurring alkaloid derived from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). This compound is used primarily as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic composition. The deuterium atoms replace hydrogen atoms in the colchicine molecule, providing a distinct mass difference that aids in precise quantification and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine-d3 involves the incorporation of deuterium atoms into the colchicine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., deuterated chloroform).
Chemical Synthesis: Starting from colchicine, specific chemical reactions are employed to introduce deuterium atoms at desired positions. This may involve the use of deuterated reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterium Gas Exchange: Utilizing deuterium gas in reactors designed for high-pressure and high-temperature conditions to facilitate efficient hydrogen-deuterium exchange.
Purification: Following synthesis, the product undergoes purification steps such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Colchicine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Colchicine-d3 has been applied in several therapeutic contexts:
Gout and Crystal-Induced Arthritis
Colchicine remains a first-line treatment for gout due to its efficacy in reducing pain and inflammation during acute flares. A recent study demonstrated that reduced doses of colchicine were effective in treating crystal-induced arthritis flare in patients with severe chronic kidney disease (CKD), achieving an 83% efficacy rate without serious adverse events .
Familial Mediterranean Fever
Colchicine is the standard treatment for FMF, significantly reducing the frequency and severity of attacks. However, resistance to colchicine occurs in about 30% of patients. Research has indicated that lower vitamin D levels may correlate with colchicine resistance, suggesting a potential area for further study .
Cardiovascular Applications
Emerging research has highlighted the role of colchicine in cardiovascular health. It has been shown to reduce markers of inflammation and improve endothelial function in patients at risk for cardiovascular diseases . For instance, colchicine has demonstrated protective effects against intimal hyperplasia in animal models following angioplasty .
COVID-19 Treatment
A randomized controlled trial indicated that colchicine could reduce recovery time in patients with severe COVID-19 by approximately five days when added to standard care . This suggests a broader application of colchicine in managing inflammatory responses associated with viral infections.
Case Studies and Research Findings
Table 1: Summary of Key Studies on Colchicine Applications
Wirkmechanismus
Colchicine-d3 exerts its effects primarily through the inhibition of microtubule polymerization. This action disrupts various cellular processes, including:
Microtubule Dynamics: By binding to tubulin, this compound prevents the assembly of microtubules, leading to the inhibition of cell division and migration.
Inflammatory Pathways: this compound interferes with the activation of the inflammasome complex in neutrophils and monocytes, reducing the production of pro-inflammatory cytokines such as interleukin-1β.
Cellular Signaling: The compound affects signaling pathways involving the RhoA/Rho effector kinase (ROCK) and tumor necrosis factor alpha (TNF-alpha), attenuating the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Colchicine-d3 can be compared with other colchicine derivatives and similar compounds, such as:
Colchicine: The non-deuterated form, widely used in the treatment of gout and other inflammatory conditions.
Thiocolchicoside: A semi-synthetic derivative with enhanced anti-inflammatory and muscle relaxant properties.
Demecolcine: A colchicine analog used in cancer therapy due to its ability to disrupt microtubule formation.
Uniqueness: this compound’s uniqueness lies in its deuterated nature, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and analysis in mass spectrometry, making it an invaluable tool in pharmacokinetic studies and drug development.
By understanding the detailed properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and medical advancements.
Biologische Aktivität
Colchicine-d3 is a deuterated analog of colchicine, a compound traditionally used for its anti-inflammatory properties, particularly in gout and other inflammatory conditions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Colchicine exerts its biological effects primarily through the disruption of microtubule formation. This action leads to several downstream effects that contribute to its therapeutic efficacy:
- Microtubule Disruption : Colchicine binds to tubulin, preventing its polymerization into microtubules, which is essential for various cellular functions including mitosis and intracellular transport .
- Inflammatory Pathway Modulation : The compound inhibits the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Antifibrotic Effects : Colchicine has been shown to inhibit the activation of hepatic stellate cells and promote apoptosis in these cells, thereby reducing liver fibrosis in animal models .
Therapeutic Applications
This compound has been investigated for various therapeutic applications beyond its traditional use in gout:
- Cardiovascular Diseases : Recent studies indicate that colchicine can reduce cardiovascular events. For instance, the LoDoCo-2 trial demonstrated a 31% reduction in primary outcomes (cardiovascular mortality and myocardial ischemia) among patients treated with colchicine compared to placebo .
- COVID-19 Treatment : The COLCORONA trial evaluated colchicine's efficacy in non-hospitalized patients with COVID-19. Results showed a reduction in hospitalization rates and fewer serious adverse events in patients receiving colchicine .
- Crystal-Induced Arthritis : A study involving 54 patients with severe chronic kidney disease found that low-dose colchicine was effective in treating flares of crystal-induced arthritis, with an 83% efficacy rate reported by medical teams .
Case Study 1: Cardiovascular Outcomes
In a randomized controlled trial involving 5,522 patients with stable coronary artery disease, those treated with colchicine experienced a significant reduction in composite cardiovascular outcomes. The study highlighted that colchicine treatment was associated with a lower incidence of myocardial ischemia and stroke compared to placebo (p<0.05) .
Case Study 2: COVID-19 Efficacy
The COLCORONA trial included 4,488 patients and found that colchicine reduced the risk of hospitalization or death due to COVID-19 by approximately 23%. The treatment group had fewer serious adverse events compared to the placebo group (4.9% vs. 6.3%) indicating a favorable safety profile .
Data Summary
The following table summarizes key findings from recent studies on the efficacy of this compound:
Study | Population Size | Primary Outcome | Result |
---|---|---|---|
LoDoCo-2 Trial | 5,522 | Cardiovascular events | 31% risk reduction (p<0.05) |
COLCORONA Trial | 4,488 | Hospitalization/death due to COVID-19 | 23% risk reduction; fewer serious adverse events |
Crystal-Induced Arthritis | 54 | Efficacy in flare treatment | 83% effectiveness at reduced doses |
Q & A
Q. What is the role of Colchicine-d3 in analytical method validation for pharmacokinetic studies?
Basic Research Question
this compound is primarily used as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify colchicine in biological matrices. Its near-identical chemical structure to colchicine, except for three deuterium atoms, minimizes variability during ionization and fragmentation, improving assay precision. Key validation parameters include retention time (3.05 min), parent ion (m/z 400.2), quantifier product ion (m/z 310.3), and optimized collision energy (25 eV) .
Q. How should researchers validate the selectivity and sensitivity of this compound in bioanalytical assays?
Basic Research Question
Method validation requires testing for interference from endogenous compounds and cross-talk between colchicine and this compound. Sensitivity is assessed via lower limits of quantification (LLOQ), typically using signal-to-noise ratios ≥4. For example, this compound’s fragmentation voltage (85 V) and collision energy (25 eV) must be optimized to distinguish its product ions (m/z 310.3) from unlabeled colchicine (m/z 359.2) .
Q. What experimental design considerations are critical for deuterium isotope effect studies using this compound?
Advanced Research Question
Deuterium labeling can alter metabolic stability and binding kinetics. Researchers must:
- Compare pharmacokinetic parameters (e.g., clearance, half-life) between colchicine and this compound in in vivo models.
- Use crossover study designs to control inter-individual variability.
- Monitor isotopic interference in mass spectrometry, as identical retention times (3.05 min) may require high-resolution MS to resolve isotopic clusters .
Q. How can researchers resolve contradictions in this compound data across studies?
Advanced Research Question
Discrepancies often arise from deuterium isotope effects or methodological variability. Steps include:
- Re-analyzing collision energy (20–25 eV range) and fragmentation voltage (80–85 V) settings to confirm reproducibility .
- Validating extraction efficiency in different matrices (e.g., plasma vs. tissue homogenates).
- Cross-referencing with systematic reviews to identify protocol inconsistencies, such as sample preparation or LC gradient conditions .
Q. How should this compound be incorporated into systematic reviews of colchicine’s therapeutic efficacy?
Advanced Research Question
- Search Strategy : Use synonyms (e.g., "colchicina," "deuterated colchicine") in databases like Scopus® and MEDLINE® to capture studies employing this compound as an internal standard .
- Data Extraction : Document mass spectrometry parameters (e.g., m/z values, collision energy) to assess assay reliability across studies .
Q. What frameworks guide hypothesis formulation for this compound mechanistic studies?
Advanced Research Question
Apply the PICO framework:
- Population : Target tissue/organ (e.g., hepatocytes).
- Intervention : this compound dosing regimen.
- Comparison : Non-deuterated colchicine.
- Outcome : Metabolic stability or receptor binding affinity.
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure translational relevance .
Q. How can researchers ensure reproducibility in this compound experiments?
Basic Research Question
- Protocol Standardization : Detail LC-MS/MS parameters (e.g., column type, mobile phase) and internal standard preparation steps.
- Data Reporting : Follow guidelines for supplementary information, including raw chromatograms and calibration curves .
Q. What statistical methods are appropriate for analyzing this compound pharmacokinetic data?
Advanced Research Question
- Use non-compartmental analysis (NCA) for AUC and half-life calculations.
- Apply mixed-effects models to account for inter-subject variability in crossover studies.
- Meta-analytic tools like MetaDisc® can pool data from multiple studies to assess colchicine’s pharmacokinetic variability .
Q. How does deuterium labeling in this compound influence its chemical behavior in experimental settings?
Basic Research Question
Deuterium substitution at specific positions reduces metabolic degradation via the kinetic isotope effect (KIE). Researchers must verify deuterium placement (e.g., methyl groups) using nuclear magnetic resonance (NMR) and ensure isotopic purity (>98%) to avoid analytical bias .
Q. What ethical and regulatory considerations apply to human studies using this compound?
Advanced Research Question
- Informed Consent : Disclose the use of deuterated compounds and potential long-term safety monitoring.
- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for plasma concentration datasets, as outlined in Agency for Healthcare Research and Quality (AHRQ) guidelines .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-AVSFSGARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.